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Compound of Interest

Compound Name: 3,5-Dichloropicolinamide

Cat. No.: B1296133

This technical guide provides a comprehensive overview of the expected spectroscopic and
spectrometric data for 3,5-Dichloropicolinamide (CAS Number: 5468-71-3). The information
is tailored for researchers, scientists, and professionals in drug development, offering a detailed
examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. This guide presents predicted data in structured tables and outlines detailed
experimental protocols for data acquisition.

Predicted Spectroscopic and Spectrometric Data

While experimentally derived public data for 3,5-Dichloropicolinamide is limited, the following
sections provide predicted spectroscopic and spectrometric characteristics based on its
molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. The predicted *H and 3C NMR data for 3,5-Dichloropicolinamide are presented
below.

Table 1: Predicted *H NMR Data for 3,5-Dichloropicolinamide in DMSO-de
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~8.45 d 1H H-6
~8.25 d 1H H-4
~8.0 (broad s) s 1H -NH:z
~7.8 (broad s) S 1H -NH:z

Table 2: Predicted 13C NMR Data for 3,5-Dichloropicolinamide in DMSO-de

Chemical Shift (6, ppm) Assighment
~166 C=0

~149 C-2

~147 C-6

~139 C-4

~131 C-5

~126 C-3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 3,5-Dichloropicolinamide are listed below.

Table 3: Predicted IR Absorption Bands for 3,5-Dichloropicolinamide
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Wavenumber (cm~?) Intensity Vibrational Mode
3450 - 3300 Strong, Broad N-H Stretch (Amide)
~1680 Strong C=0 Stretch (Amide I)
~1600 Medium N-H Bend (Amide II)

C=C and C=N Aromatic Ring

1550, 1450 Medium-Strong
Stretches

850 - 750 Strong C-CI Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major
fragments of 3,5-Dichloropicolinamide are detailed below.

Table 4: Predicted Mass Spectrometry Data for 3,5-Dichloropicolinamide

miz Relative Intensity Assighment

Molecular lon Peak [M]* with

190, 192, 194 High isotopic pattern for two chlorine
atoms

173, 175, 177 Medium [M-NHs]*

146, 148, 150 Medium [M-CONHz]*

Experimental Protocols

Standardized experimental procedures for obtaining the spectroscopic and spectrometric data

for 3,5-Dichloropicolinamide are as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 3,5-Dichloropicolinamide is dissolved in approximately 0.6 mL of a
suitable deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds), in @ 5 mm NMR tube. 1H
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and 3C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical
shifts are referenced to the residual solvent peak (& 2.50 for *H and & 39.52 for 13C in DMSO-
ds).

Infrared (IR) Spectroscopy

The IR spectrum of solid 3,5-Dichloropicolinamide is obtained using a Fourier Transform
Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is
recorded over a range of 4000 to 400 cm™1,

Mass Spectrometry (MS)

Mass spectrometric analysis is performed using a mass spectrometer with an electrospray
ionization (ESI) or electron ionization (El) source. For ESI, the sample is dissolved in a suitable
solvent like methanol or acetonitrile and infused into the instrument. For El, a solid probe may
be used. The mass spectrum is typically acquired in positive ion mode.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
solid organic compound such as 3,5-Dichloropicolinamide.
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Caption: A general workflow for the spectroscopic analysis of 3,5-Dichloropicolinamide.

¢ To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 3,5-
Dichloropicolinamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296133#spectroscopic-data-nmr-ir-ms-of-3-5-
dichloropicolinamide]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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